4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol
Description
4-{(2-Bromophenyl)methylamino}oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative characterized by a hydroxyl group at the 3-position and a tertiary amine substituent at the 4-position. The amine is functionalized with a 2-bromophenylmethyl group and a methyl group, resulting in the molecular formula C₁₂H₁₆BrNO₂ (calculated molecular weight: 298.17 g/mol). This compound combines a rigid oxolane backbone with lipophilic and electron-withdrawing bromine substituents, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSVTFFABPXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and methylamine.
Nucleophilic Substitution: 2-bromobenzyl chloride reacts with methylamine in the presence of a base such as sodium hydroxide to form 2-bromobenzylmethylamine.
Cyclization: The resulting 2-bromobenzylmethylamine undergoes cyclization with an epoxide, such as ethylene oxide, to form the oxolan-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Products include ketones or aldehydes derived from the oxolan-3-ol moiety.
Reduction: Products include phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-aminophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{(2-Bromophenyl)methylamino}oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the bromophenyl group suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolan-3-ol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from the Enamine Catalogue ()
The Enamine catalogue lists several bromophenylmethylamino-substituted alcohols, providing a basis for comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Backbone Structure | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol | C₁₂H₁₈BrNO | 272.19 | Linear pentanol | 2-Bromophenylmethylamino | 1520309-63-0 |
| 2-{[(2-Bromophenyl)methyl]amino}butan-1-ol | C₁₁H₁₆BrNO | 276.61 | Linear butanol | 2-Bromophenylmethylamino | 1492317-53-9 |
| Target compound | C₁₂H₁₆BrNO₂ | 298.17 | Oxolane (cyclic) | 2-Bromophenylmethyl, methyl | Not provided |
Key Observations :
- Backbone Rigidity : The oxolane ring in the target compound introduces conformational constraints compared to linear alcohol analogs (e.g., pentan-1-ol, butan-1-ol). This rigidity may enhance binding specificity in biological targets .
- Steric Effects : The methyl group on the amine may reduce rotational freedom, further stabilizing interactions with hydrophobic binding pockets .
Comparison with Oxolane Derivatives ()
The compound 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol (CAS 2145926-41-4) shares the oxolan-3-ol backbone but differs in its substituents:
| Property | Target Compound | 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 298.17 | 194.23 |
| Key Substituents | 2-Bromophenylmethyl, methyl | Pyridin-2-yl, methyl |
| Electronic Profile | Electron-withdrawing (Br) | Electron-rich (pyridine) |
Key Observations :
- Electronic Effects : The bromine atom in the target compound may participate in halogen bonding, a feature absent in the pyridine analog. This could enhance interactions with protein targets .
- Solubility : The pyridine substituent in CAS 2145926-41-4 likely increases water solubility due to its polarizable nitrogen lone pairs, whereas the bromophenyl group in the target compound may reduce solubility .
Hypothetical Activity :
- The bromophenyl group may mimic aromatic pharmacophores in TLR ligands, though the absence of a hydrogen-bond donor (compared to the hydroxylhexane group in the PDB compound) could reduce binding affinity .
Biological Activity
4-{(2-Bromophenyl)methylamino}oxolan-3-ol, often referred to as Br-MDMA, is a compound belonging to the phenethylamine family. Its unique oxolan ring structure and specific halogen substitution (bromine) suggest significant potential for various biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C13H16BrN
- Molecular Weight : 284.19 g/mol
The compound features a bromine atom attached to a phenyl group, further substituted by a methylamino group and an oxolan-3-ol moiety. These structural characteristics contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that 4-{(2-Bromophenyl)methylamino}oxolan-3-ol exhibits significant biological activity, particularly in neurological and psychological contexts. Preliminary studies have highlighted its potential applications in treating various neurological disorders.
The biological activity of Br-MDMA can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Modulation : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could affect cellular processes.
- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Experimental Data
- Neurological Applications : In a study examining compounds similar to Br-MDMA, researchers noted that derivatives exhibited varying degrees of receptor affinity, suggesting that modifications could enhance therapeutic efficacy .
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of Br-MDMA with various biological targets. For instance, preliminary results indicate significant binding with serotonin receptors, which could explain its psychoactive properties .
- Synthesis and Optimization : The synthesis of Br-MDMA typically involves multiple steps requiring careful optimization to ensure high yields and purity. Techniques such as continuous flow processing have been explored to enhance the efficiency of its synthesis .
Comparative Analysis
To better understand the uniqueness of Br-MDMA, a comparison with structurally similar compounds is provided:
| Compound Name | Key Differences |
|---|---|
| 4-{(2-Chlorophenyl)methylamino}oxolan-3-ol | Chlorine instead of bromine |
| 4-{(Phenyl)methylamino}oxolan-3-ol | No halogen substitution |
| 4-{(2-Iodophenyl)methylamino}oxolan-3-ol | Iodine instead of bromine |
The presence of bromine in Br-MDMA is hypothesized to impart distinct pharmacological properties compared to its chlorinated or iodinated counterparts .
Potential Therapeutic Applications
Given its biological activity, Br-MDMA may serve as a lead compound for developing medications targeting:
- Neurological Disorders : Potential applications in treating conditions such as depression or anxiety disorders.
- Cognitive Enhancement : Investigating its effects on memory and learning processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
